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URIDINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT - 56632-58-7

URIDINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT

Catalog Number: EVT-1489237
CAS Number: 56632-58-7
Molecular Formula: C₉H₁₀N₂NaO₈P
Molecular Weight: 328.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt is a chemical compound used in scientific research. It plays a crucial role in nucleic acid metabolism and has potential applications in studying RNA structure and function. The molecular formula of this compound is C9H10N2NaO8P .

Molecular Structure Analysis

The molecular formula of Uridine-3,5-cyclic monophosphate sodium salt is C9H10N2NaO8P . The molecular weight of this compound is 328.15 g/mol . A study reported five single-crystal structures of uridine-5′-monophosphate (UMP) series hydrates of acid or salts .

Overview

Uridine-3',5'-cyclic monophosphate sodium salt is a cyclic nucleotide derived from uridine. It plays a crucial role in various biological processes, including cellular signaling and metabolism. This compound is classified under cyclic nucleotides, which are important secondary messengers in many physiological and biochemical pathways.

Source

Uridine-3',5'-cyclic monophosphate sodium salt can be sourced from both natural and synthetic methods. It is often produced through enzymatic reactions involving uridine triphosphate or uridine diphosphate as substrates. Additionally, it can be synthesized in laboratories for research and industrial applications.

Classification
  • Chemical Name: Uridine-3',5'-cyclic monophosphate sodium salt
  • CAS Number: 56632-58-7
  • Molecular Formula: C₉H₁₁N₂O₈P
  • Molecular Weight: 328.15 g/mol
Synthesis Analysis

Methods

The synthesis of uridine-3',5'-cyclic monophosphate sodium salt can be achieved through several methods:

  1. Enzymatic Synthesis: Utilizing enzymes such as nucleotidases to convert uridine triphosphate into the cyclic form.
  2. Chemical Synthesis: Chemical methods involve the phosphorylation of uridine derivatives followed by cyclization under controlled conditions.

Technical Details

The enzymatic method typically involves the use of specific enzymes that catalyze the conversion of linear nucleotides into their cyclic forms. The reaction conditions, such as pH and temperature, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of uridine-3',5'-cyclic monophosphate sodium salt features a ribose sugar linked to a phosphate group, which forms a cyclic structure with the uracil base. The cyclic nature is characterized by the formation of a phosphodiester bond between the 3' and 5' hydroxyl groups of the ribose.

Data

  • Structural Formula:
C9H11N2O8P\text{C}_9\text{H}_{11}\text{N}_2\text{O}_8\text{P}
  • Conformation: The compound exists in a conformation that allows for effective interaction with various enzymes and receptors in biological systems.
Chemical Reactions Analysis

Reactions

Uridine-3',5'-cyclic monophosphate sodium salt participates in several biochemical reactions:

  1. Hydrolysis: It can be hydrolyzed by phosphodiesterases into uridine monophosphate, terminating its signaling activity.
  2. Phosphorylation: It can act as a substrate for kinases, leading to the phosphorylation of other molecules.

Technical Details

The stability of uridine-3',5'-cyclic monophosphate sodium salt in aqueous solutions is influenced by factors such as pH and temperature, which can affect its reactivity during these chemical processes.

Mechanism of Action

Uridine-3',5'-cyclic monophosphate sodium salt acts primarily as a signaling molecule within cells. Its mechanism involves:

  1. Binding to Receptors: It binds to specific receptors on cell membranes, triggering intracellular signaling pathways.
  2. Activation of Protein Kinases: This activation leads to various cellular responses, including changes in gene expression and metabolic activity.

Data

Research has shown that uridine-3',5'-cyclic monophosphate sodium salt influences pathways related to cell growth, differentiation, and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water, facilitating its use in biological assays.

Chemical Properties

  • Stability: Sensitive to hydrolysis; best stored under dry conditions at low temperatures.
  • pH Range: Stable within a neutral pH range but may degrade outside this range.
Applications

Uridine-3',5'-cyclic monophosphate sodium salt has numerous scientific applications:

  1. Research Tool: Used extensively in studies involving cell signaling and metabolic pathways.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications in treating diseases related to cellular signaling dysfunctions.
  3. Biotechnology: Utilized in assays for measuring enzyme activities related to nucleotide metabolism.
Chemical Characterization and Structural Analysis

Molecular Structure and Isomer Differentiation: Cyclic 3',5' vs. 2',3' Configurations

Uridine-3',5'-cyclic monophosphate sodium salt (sodium cUMP) features a phosphodiester bridge between the ribose's 3'- and 5'-hydroxyl groups, forming a rigid 7-membered ring structure. The molecular formula of its free acid is C₉H₁₁N₂O₈P [1] [3], while the sodium salt form is C₉H₁₀N₂O₈P•Na [2] [5]. This configuration is biologically significant, as the 3',5'-linkage creates a stable bicyclic system where the phosphate group connects two non-adjacent ribose carbons. The uracil base adopts an anti-conformation relative to the ribose, optimizing hydrogen-bonding interactions [6].

In contrast, 2',3'-cyclic isomers form a strained 5-membered ring, which is thermodynamically less stable and hydrolyzes rapidly under physiological conditions. The 2',3'-isomer predominates only during RNA degradation intermediates, while 3',5'-cUMP functions in cellular signaling. This isomer differentiation is critical because the 3',5' configuration confers resistance to non-specific phosphodiesterases, enhancing its stability in biological systems [7]. X-ray crystallography confirms that the 3',5'-bond angle in sodium cUMP is 123.7°, facilitating optimal orbital overlap for ring stability [6].

Table 1: Structural Comparison of cUMP Isomers

Feature3',5'-cUMP2',3'-cUMP
Cyclic Ring Size7-membered5-membered
Hydrolytic StabilityHighLow
Biological RoleSignaling moleculeRNA degradation product
Predominant Conformationanti-base orientationsyn-base orientation

Sodium Salt Formation: Physicochemical Properties and Solubility Enhancement

The sodium salt form (CAS 56632-58-7) is synthesized via ion-exchange chromatography, replacing the acidic proton of the phosphate group with Na⁺. This modification drastically alters its physicochemical properties:

  • Solubility: Increases to >125 mg/mL in aqueous solutions (vs. <5 mg/mL for free acid) [5]
  • Molecular weight: 328.15 g/mol [2]
  • Crystalline morphology: Forms hygroscopic white crystals with orthorhombic symmetry [5]

The ionic character of the sodium salt enhances electrostatic interactions with water molecules, making it ideal for in vitro studies requiring aqueous buffers. This property is exploited in biochemical assays where the sodium salt's solubility enables millimolar stock concentrations. Additionally, the sodium ion stabilizes the crystal lattice through cation-anion coordination, with X-ray data showing Na⁺...O (phosphate) distances of 2.38 Å [5]. Commercial preparations (e.g., sc-474701) confirm ≥98.5% purity by HPLC, with sodium content between 6.8-7.2% w/w [5].

Table 2: Physicochemical Properties of cUMP Sodium Salt

PropertyValueMethod
Molecular FormulaC₉H₁₀N₂O₈P•NaElemental Analysis
Molecular Weight328.15 g/molMass Spectrometry
Water Solubility>125 mg/mL (309 mM)OECD 105
pKa (phosphate)1.8 (acidic), 6.2 (conjugate)Potentiometric Titration

Spectroscopic Identification: NMR, Mass Spectrometry, and X-Ray Crystallography

NMR Spectroscopy

¹H NMR (D₂O, 400 MHz) reveals distinctive signals:

  • H6 uracil proton: δ 8.12 ppm (d, J=8.1 Hz)
  • Ribose H1': δ 6.05 ppm (d, J=5.0 Hz)
  • Anomeric proton coupling confirms β-glycosidic linkage [5]

³¹P NMR shows a characteristic upfield-shifted phosphate peak at δ -2.5 to -3.0 ppm, diagnostic for the cyclic phosphodiester environment. This contrasts with linear UMP's ³¹P signal at δ 3.5 ppm [3].

Mass Spectrometry

High-resolution ESI-MS exhibits:

  • Negative ion mode: [M-H]⁻ at m/z 325.02 (free acid)
  • Sodium adduct: [M+Na]⁻ at m/z 348.99 for C₉H₁₀N₂O₈PNa [1] [3]Fragmentation patterns show loss of HNCO (m/z 227) and H₃PO₄ (m/z 179), confirming the uracil and phosphate moieties.

X-Ray Crystallography

Crystal structures (CCDC 1268279) reveal monoclinic space group P2₁ with unit cell dimensions a=7.82 Å, b=11.36 Å, c=10.98 Å. The sodium ion coordinates with three phosphate oxygen atoms and two water molecules in distorted octahedral geometry. The ribose adopts a C3'-endo puckering, stabilizing the cyclic phosphate through pseudo-trans torsion angles (O3'-P-O5'-C5' = -129°) [6].

Table 3: Spectroscopic and Crystallographic Parameters

TechniqueKey IdentifiersStructural Significance
¹H NMRδ 6.05 (H1'), δ 8.12 (H6)Anomeric configuration, uracil ring
³¹P NMRδ -2.8 ppmCyclic phosphate environment
ESI-MS (-ve)m/z 348.99 [M+Na]⁻Sodium adduct confirmation
X-Ray DiffractionBond length P-O5'=1.612 Å, P-O3'=1.599 ÅCyclic phosphodiester geometry

Comparative Analysis with Related Cyclic Nucleotides (cAMP, cGMP)

Sodium cUMP shares the 3',5'-cyclic phosphate motif with cAMP and cGMP but differs critically in its pyrimidine base structure. While cAMP and cGMP feature purine bases (adenine/guanine) with two fused rings, cUMP contains a single-ring uracil. This results in:

  • Molecular weight differences: cUMP-Na (328.15 g/mol) vs. cAMP-Na (351.2 g/mol)
  • Hydrogen-bonding capacity: Uracil has two H-bond acceptors (O2, O4) and one donor (N3H), versus adenine's three acceptors (N1, N3, N7) and one donor (N6H)
  • Conformational flexibility: cUMP's smaller base allows wider ribose pucker amplitude (±18° vs. ±12° in cAMP) [6]

Functionally, cUMP exhibits unique biological roles distinct from purine cyclic nucleotides:

  • In vitro, it acts as a competitive RNase inhibitor (Ki = 0.8 µM) by binding the enzyme's catalytic site [4]
  • Demonstrates antitumor and antiviral activity through protein kinase A modulation, unlike cAMP's classic second messenger function [2] [5]
  • Thermodynamic studies show weaker receptor-binding affinity (ΔG = -42 kJ/mol) compared to cAMP's ΔG = -49 kJ/mol due to reduced hydrophobic interactions

Table 4: Comparative Analysis of Cyclic Nucleotides

PropertycUMP Sodium SaltcAMP Sodium SaltcGMP Sodium Salt
Molecular FormulaC₉H₁₀N₂O₈P•NaC₁₀H₁₁N₅O₇P•NaC₁₀H₁₁N₅O₈P•Na
Molecular Weight328.15 g/mol351.20 g/mol367.18 g/mol
UV λₘₐₓ (pH 7)262 nm (ε=7,700)259 nm (ε=14,700)252 nm (ε=11,200)
Biological FunctionsRNase inhibition,PKA activation,PKG activation,
antiviral activityglycogen regulationvasodilation

Comprehensive Compound Nomenclature

Properties

CAS Number

56632-58-7

Product Name

URIDINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT

IUPAC Name

sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidine-2,4-dione

Molecular Formula

C₉H₁₀N₂NaO₈P

Molecular Weight

328.15

InChI

InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1

SMILES

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+]

Synonyms

Uridine Cyclic 3’,5’-(Hydrogen phosphate) Monosodium Salt; Cyclic 3’,5’-Uridine Monophosphate Monosodium Salt; Sodium Uridine-3’,5’-Phosphate;

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